Cas no 1495237-21-2 (Benzeneethanamine, α-ethynyl-2,4-difluoro-N-methyl-)

Benzeneethanamine, α-ethynyl-2,4-difluoro-N-methyl- structure
1495237-21-2 structure
Product name:Benzeneethanamine, α-ethynyl-2,4-difluoro-N-methyl-
CAS No:1495237-21-2
MF:C11H11F2N
Molecular Weight:195.20854973793
CID:5977603
PubChem ID:65590005

Benzeneethanamine, α-ethynyl-2,4-difluoro-N-methyl- 化学的及び物理的性質

名前と識別子

    • Benzeneethanamine, α-ethynyl-2,4-difluoro-N-methyl-
    • 1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine
    • CS-0301306
    • EN300-5180843
    • [1-(2,4-difluorophenyl)but-3-yn-2-yl](methyl)amine
    • 1495237-21-2
    • AKOS014928638
    • インチ: 1S/C11H11F2N/c1-3-10(14-2)6-8-4-5-9(12)7-11(8)13/h1,4-5,7,10,14H,6H2,2H3
    • InChIKey: DSZGXXIVWBJBQU-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(F)=CC=1F)C(NC)C#C

計算された属性

  • 精确分子量: 195.08595568g/mol
  • 同位素质量: 195.08595568g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 221
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 12Ų

じっけんとくせい

  • 密度みつど: 1.127±0.06 g/cm3(Predicted)
  • Boiling Point: 265.8±35.0 °C(Predicted)
  • 酸度系数(pKa): 7.10±0.10(Predicted)

Benzeneethanamine, α-ethynyl-2,4-difluoro-N-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-5180843-0.1g
[1-(2,4-difluorophenyl)but-3-yn-2-yl](methyl)amine
1495237-21-2 95.0%
0.1g
$879.0 2025-03-15
Enamine
EN300-5180843-1.0g
[1-(2,4-difluorophenyl)but-3-yn-2-yl](methyl)amine
1495237-21-2 95.0%
1.0g
$999.0 2025-03-15
Enamine
EN300-5180843-0.5g
[1-(2,4-difluorophenyl)but-3-yn-2-yl](methyl)amine
1495237-21-2 95.0%
0.5g
$959.0 2025-03-15
Enamine
EN300-5180843-5.0g
[1-(2,4-difluorophenyl)but-3-yn-2-yl](methyl)amine
1495237-21-2 95.0%
5.0g
$2900.0 2025-03-15
Enamine
EN300-5180843-2.5g
[1-(2,4-difluorophenyl)but-3-yn-2-yl](methyl)amine
1495237-21-2 95.0%
2.5g
$1959.0 2025-03-15
Enamine
EN300-5180843-10.0g
[1-(2,4-difluorophenyl)but-3-yn-2-yl](methyl)amine
1495237-21-2 95.0%
10.0g
$4299.0 2025-03-15
Enamine
EN300-5180843-0.25g
[1-(2,4-difluorophenyl)but-3-yn-2-yl](methyl)amine
1495237-21-2 95.0%
0.25g
$920.0 2025-03-15
Enamine
EN300-5180843-0.05g
[1-(2,4-difluorophenyl)but-3-yn-2-yl](methyl)amine
1495237-21-2 95.0%
0.05g
$839.0 2025-03-15

Benzeneethanamine, α-ethynyl-2,4-difluoro-N-methyl- 関連文献

Benzeneethanamine, α-ethynyl-2,4-difluoro-N-methyl-に関する追加情報

Comprehensive Analysis of Benzeneethanamine, α-ethynyl-2,4-difluoro-N-methyl- (CAS No. 1495237-21-2)

The compound Benzeneethanamine, α-ethynyl-2,4-difluoro-N-methyl- (CAS No. 1495237-21-2) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and material science research. This molecule features a benzeneethanamine backbone modified with an ethynyl group and difluoro substitutions, making it a versatile intermediate for synthetic chemistry. Researchers are particularly interested in its role as a building block for N-methyl-containing compounds, which are prevalent in bioactive molecules.

In the context of current trends, the demand for fluorinated compounds like Benzeneethanamine, α-ethynyl-2,4-difluoro-N-methyl- has surged due to their enhanced stability and bioavailability. Fluorination is a hot topic in drug discovery, as evidenced by the increasing number of FDA-approved fluorinated drugs. This compound’s difluoro motif aligns with the industry’s focus on improving metabolic resistance and binding affinity. Additionally, the ethynyl group offers click chemistry compatibility, a technique widely used in bioconjugation and polymer science.

From an SEO perspective, users frequently search for terms such as "fluorinated amine synthesis", "N-methyl derivatives applications", and "CAS 1495237-21-2 uses". These queries reflect the growing interest in specialized intermediates for medicinal chemistry and material engineering. The compound’s potential in central nervous system (CNS) drug development is another area of exploration, given the structural resemblance to known neuromodulators. However, rigorous studies are needed to validate these hypotheses.

The synthesis of Benzeneethanamine, α-ethynyl-2,4-difluoro-N-methyl- typically involves multi-step organic reactions, including Sonogashira coupling for the ethynyl introduction and selective fluorination. Its purity and stability are critical for reproducibility, a common concern among researchers searching for "high-purity fluorinated amines". Analytical techniques like HPLC and NMR are essential for quality control, ensuring the compound meets the standards required for advanced applications.

Environmental and safety considerations are also pivotal in discussions about this compound. While not classified as hazardous, proper handling protocols are recommended due to its reactive ethynyl moiety. Sustainable synthesis methods, such as catalytic fluorination, are gaining traction, aligning with the broader push for green chemistry. This resonates with search trends like "eco-friendly amine synthesis" and "sustainable fluorination techniques".

In summary, Benzeneethanamine, α-ethynyl-2,4-difluoro-N-methyl- (CAS No. 1495237-21-2) represents a compelling case study in modern chemical research. Its structural features cater to both pharmaceutical innovation and material science advancements, addressing key industry demands. By integrating SEO-friendly keywords like "fluorinated building blocks" and "click chemistry intermediates", this article aims to bridge the gap between scientific expertise and user search intent, fostering greater visibility and engagement.

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